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molecular formula C14H28OSi B8525486 tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane CAS No. 60134-93-2

tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane

Cat. No. B8525486
M. Wt: 240.46 g/mol
InChI Key: MMKOSVMWXHDGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423068

Procedure details

To a solution of 3-hydroxyoct-1-yne (see Preparation 3.A.) (2.89 g, 0.02 mol), in N,N-dimethylformamide (DMF), cooled to 0° C., was added imidazole (2.1 g), followed by tert-butyldimethylchlorosilane (3.1 g, 0.02 mol), and the mixture was stirred for 3 h. Water (80 ml) and hexane (80 ml) were added; the organic layer was separated and combined with 2×80 ml of hexane extractions of the aqueous layer. The solvent was removed (in vacuo), after drying over sodium sulfate, to give a crude residue (4.3 g) which was chromatographed on silica gel (80 g), eluting with ethyl acetate-hexane (2:1, v/v) to afford 3-tert-butyldimethylsilyloxyoct-1-yne. JACS, 94, 6190, (1972).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]#[CH:4].N1C=CN=C1.[C:15]([Si:19]([CH3:22])([CH3:21])Cl)([CH3:18])([CH3:17])[CH3:16].O>CN(C)C=O.CCCCCC>[Si:19]([O:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]#[CH:4])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
OC(C#C)CCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
combined with 2×80 ml of hexane extractions of the aqueous layer
CUSTOM
Type
CUSTOM
Details
The solvent was removed (in vacuo)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a crude residue (4.3 g) which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (80 g)
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (2:1, v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(C#C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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